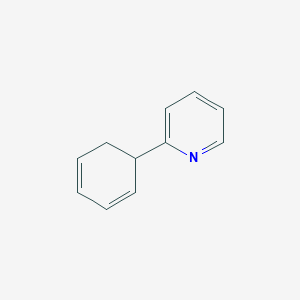
2-(Cyclohexa-2,4-dien-1-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclohexa-2,4-dien-1-yl)pyridine is an organic compound that features a pyridine ring substituted with a cyclohexa-2,4-dienyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclohexa-2,4-dien-1-yl)pyridine typically involves the reaction of pyridine with cyclohexa-2,4-dien-1-yl derivatives under specific conditions. One common method involves the photolytic cleavage of cyclohexa-2,4-dienones in the presence of diamines . This reaction is carried out under visible light irradiation, which facilitates the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Cyclohexa-2,4-dien-1-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the diene moiety into a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the diene moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
2-(Cyclohexa-2,4-dien-1-yl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the interactions of pyridine derivatives with biological systems.
Wirkmechanismus
The mechanism of action of 2-(Cyclohexa-2,4-dien-1-yl)pyridine involves its interaction with molecular targets through its pyridine and diene moieties. These interactions can affect various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Cyclohexa-2,4-dien-1-one: Shares the diene moiety but lacks the pyridine ring.
Pyridine: Lacks the cyclohexa-2,4-dien-1-yl group but shares the pyridine ring structure.
Uniqueness: 2-(Cyclohexa-2,4-dien-1-yl)pyridine is unique due to the combination of the pyridine ring and the cyclohexa-2,4-dien-1-yl group. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its individual components .
Eigenschaften
CAS-Nummer |
112365-68-1 |
|---|---|
Molekularformel |
C11H11N |
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
2-cyclohexa-2,4-dien-1-ylpyridine |
InChI |
InChI=1S/C11H11N/c1-2-6-10(7-3-1)11-8-4-5-9-12-11/h1-6,8-10H,7H2 |
InChI-Schlüssel |
ZLEGTHOLZZOFQA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC=CC1C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Methoxy-4-methyl-2H-[1]benzofuro[3,2-g][1]benzopyran-2-one](/img/structure/B14313061.png)

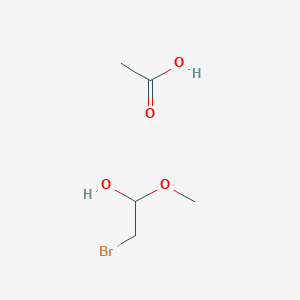
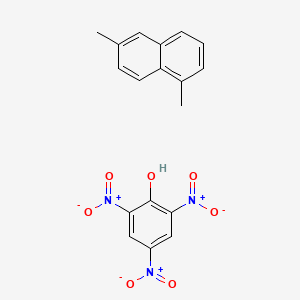
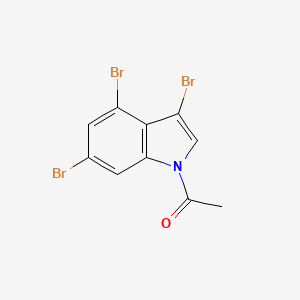
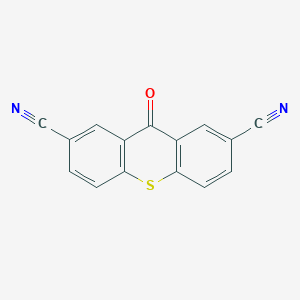
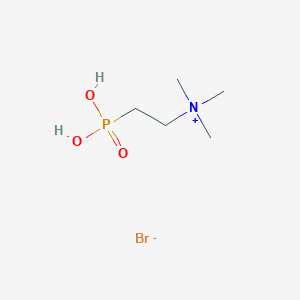

![4-({[1-(Acetyloxy)ethoxy]carbonyl}amino)benzene-1-sulfonic acid](/img/structure/B14313105.png)
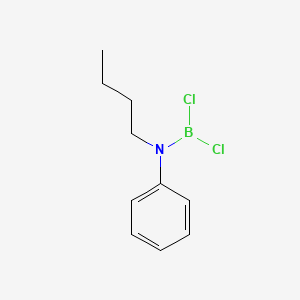
![1-{[(3-Methoxyphenyl)methyl]sulfanyl}pyrrolidine-2,5-dione](/img/structure/B14313112.png)

